molecular formula C13H12O4 B1367238 Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate CAS No. 78917-44-9

Ethyl 3-(benzofuran-2-yl)-3-oxopropanoate

Cat. No. B1367238
CAS RN: 78917-44-9
M. Wt: 232.23 g/mol
InChI Key: DBSJYHCDGBZOEP-UHFFFAOYSA-N
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Patent
US06316487B1

Procedure details

122 g of salicylaldehyde 1 and 350 g of potassium carbonate are dissolved in 2L of acetone. While stirring at room temperature, add slowly 165 g of ethyl 4-chloroacetoacetate 2 over a period of 2 hours. When addition is over, stir at reflux for another 4 hours. Cool to room temperature and filter. Wash the filtration cake with 0.5L of acetone. Evaporate the solvent.
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][C:18](=[O:25])[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>CC(C)=O>[CH2:23]([O:22][C:20]([CH2:19][C:18]([C:17]1[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[CH:1]=1)=[O:25])=[O:21])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
122 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
350 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2L
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
165 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
stir
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Wash the filtration cake with 0.5L of acetone
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)CC(=O)C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.